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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356

An Objective Comparison of Viloxazine's Side Effect Profile to Other Non-Stimulant ADHD
Medications

This guide provides a detailed comparison of the side effect profiles of viloxazine and other
prominent non-stimulant medications used for the treatment of Attention-Deficit/Hyperactivity
Disorder (ADHD), including atomoxetine, guanfacine extended-release (ER), and clonidine
extended-release (ER). The information is intended for researchers, scientists, and drug
development professionals, with a focus on quantitative data from clinical trials, experimental
methodologies, and the underlying pharmacological pathways.

Comparative Analysis of Adverse Events

The side effect profiles of non-stimulant ADHD medications are directly linked to their distinct
mechanisms of action. Viloxazine and atomoxetine, as norepinephrine reuptake inhibitors
(NRIs), tend to have activating effects, while guanfacine and clonidine, as central alpha-2
adrenergic agonists, are associated with sedative effects.

Quantitative Data on Common Side Effects

The following tables summarize the incidence of the most common treatment-emergent
adverse events (TEAES) for viloxazine, atomoxetine, guanfacine ER, and clonidine ER, as
reported in key clinical trials. Data is presented for both pediatric/adolescent and adult
populations where available.
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Table 1: Common TEAESs in Pediatric/Adolescent ADHD Patients (% Incidence)

] Viloxazine Atomoxetin  Guanfacine Clonidine
Side Effect Placebo
ER[1] e[2][3] ER[4] ER[5][6]

Somnolence/

, 16.4 13.0 38.0 31-38 4.0-7.0
Drowsiness
Decreased

) 10.9 16.0 10.0 N/A 2.0
Appetite
Headache 10.2 14.0 22.0 N/A 10.0-24.3
Fatigue 9.5 9.0 14.0 13-16 2.0-4.0
Nausea 7.3 17.0 6.0 N/A 3.0-5.0
Vomiting 5.1 11.0 5.0 N/A 2.0
Insomnia 4.4 8.0 7.0 5-6 2.0
Abdominal

] 3.6 7.0 12.0 N/A 4.0

Pain
Irritability N/A 6.0 6.0 5-9 1.0
Dizziness N/A 5.0 7.0 16.0 2.0
Dry Mouth N/A N/A 5.0 50 1.0
Hypotension N/A N/A 5.0 N/A 1.0

Note: Placebo percentages are averaged from the respective drug's clinical trial for context.

N/A indicates the side effect was not reported as one of the most common in the cited sources.

Table 2: Common TEAEs in Adult ADHD Patients (% Incidence)
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Viloxazine Atomoxetin Guanfacine Clonidine

Side Effect Placebo
ER[7][8] e[9] ER ER

Insomnia 14.8 >10 N/A N/A 6.0
Nausea 10.1-13.8 >10 N/A N/A 3.0
Fatigue 11.6 N/A N/A N/A 4.0
Decreased

] 10.1 >10 N/A N/A 2.0
Appetite
Dry Mouth 9.0 >10 N/A N/A 2.0
Headache 9.0-10.7 >10 N/A N/A 7.0

Note: Data for Guanfacine ER and Clonidine ER in adults with ADHD is less established as
they are primarily approved for pediatric use. Atomoxetine data is from studies noting common
issues without specific percentages in this format.[9]

Key Differentiators in Side Effect Profiles

o Activating vs. Sedating: The primary distinction lies between the activating effects (insomnia,
decreased appetite) of NRIs like viloxazine and atomoxetine, and the sedating effects
(somnolence, fatigue) of alpha-2 agonists like guanfacine and clonidine.[10][11]

o Cardiovascular Effects: Both classes can affect cardiovascular parameters. Viloxazine and
atomoxetine may increase heart rate and blood pressure.[12][13] Conversely, guanfacine
and clonidine cause dose-dependent decreases in blood pressure and heart rate, with a risk
of rebound hypertension upon abrupt discontinuation.[4][6][14]

o Gastrointestinal Effects: Nausea is a prominent side effect for viloxazine and atomoxetine,
particularly at the beginning of treatment.[7][15]

» Suicidal Ideation Warning: Both viloxazine and atomoxetine carry warnings regarding a
potential increased risk of suicidal thoughts and behaviors in pediatric patients.[12][14][16]

Mechanisms of Action and Side Effect Pathways
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The differing side effect profiles are a direct consequence of their pharmacological targets.
Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) that also demonstrates
serotonergic activity, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.
[17][18] Atomoxetine is a more selective NRI.[19][20][21] Guanfacine and clonidine are central
alpha-2 adrenergic agonists; guanfacine is more selective for the a2A receptor subtype, which
is highly expressed in the prefrontal cortex, whereas clonidine is non-selective.[22][23][24][25]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473988/
https://www.droracle.ai/articles/454453/what-is-the-mechanism-of-action-moa-of-viloxazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://www.sterispharma.com/navi-mumbai/latest-update/atomoxetine-tablets-mechanism-of-action-uses-and-patient-guide-featuring-stargab-300/1947
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atomoxetine-hydrochloride
https://www.ncbi.nlm.nih.gov/books/NBK459124/
https://en.wikipedia.org/wiki/Guanfacine
https://pubmed.ncbi.nlm.nih.gov/27254403/
https://en.wikipedia.org/wiki/Clonidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Clonidine

Atomoxetine

Mw

5-HT2B Antagonist Activate Activate
5-HT2Q Agonist (Selective) Non-selective)

nhibit Inhibit

Serotonin

Norepinephrine Postsynaptic

Leads t
Transporter (NET) Receptors eadsto a2A Receptors
Leads to
(Céntral Effect) Peripheral Effect)
A
FW Strengt_hens FRC Somnolence Hypotension
1 Signal
i
I
I
i
] NET also transports DA in PFC Leads to
I
i
i A/

@ Insomnia

Click to download full resolution via product page

Caption: Mechanisms of Action and Associated Side Effect Pathways.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols and Methodologies

The data presented in this guide are derived from randomized, double-blind, placebo-
controlled, multi-center clinical trials, which represent the gold standard for assessing drug
efficacy and safety.

General Methodology

» Study Design: Participants are randomly assigned to receive either the investigational drug
(at fixed or flexible doses) or a placebo. The "double-blind" nature means neither the
participants nor the investigators know who is receiving the active drug versus the placebo,

minimizing bias.

» Patient Population: Trials typically enroll children, adolescents, or adults (ages specified in
each study) who meet the diagnostic criteria for ADHD according to the Diagnostic and
Statistical Manual of Mental Disorders (DSM-IV or DSM-5).[6]

e Treatment Duration: Short-term efficacy and safety are often evaluated over a period of 5 to
8 weeks.[6][7] Long-term safety is assessed in open-label extension studies that can last for

a year or more.[8]

e Dosing: The studies for viloxazine, guanfacine ER, and clonidine ER often involve a titration
period where the dose is gradually increased to an optimal level based on efficacy and
tolerability, followed by a maintenance phase.[6][7]

o Adverse Event Assessment: Treatment-emergent adverse events (TEAES) are
systematically collected at each study visit. This is done through spontaneous reporting by
the patient or their caregiver, as well as direct questioning by clinicians using standardized
checklists. The severity and relationship to the study drug are also assessed by the

investigator.

Example Protocol: Viloxazine ER Phase lll Trial in Adults

A representative methodology is seen in the Phase lll trial of viloxazine ER in adults with
ADHD.[7]

o Design: A 6-week, randomized, double-blind, placebo-controlled trial.
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o Participants: 374 adults (18-65 years) with a confirmed ADHD diagnosis.

« Intervention: Participants received either viloxazine ER or a placebo. The viloxazine ER
dose was initiated at 200 mg/day and titrated up to a target range of 400-600 mg/day based
on clinical response and tolerability.

e Primary Outcome Measures: Change from baseline in the ADHD Investigator Symptom
Rating Scale (AISRS) total score.

o Safety Assessment: Safety and tolerability were monitored through the collection of all
TEAES, vital signs (blood pressure, heart rate), laboratory tests, and electrocardiograms
(ECGs) at specified intervals throughout the study.

This rigorous methodology ensures that the reported side effect data are robust and can be
reliably used to compare the safety profiles of these medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Strattera (atomoxetine): Side effects and how to manage them [medicalnewstoday.com]

3. A Review of Atomoxetine Effects in Young People with Developmental Disabilities - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 4. Guanfacine ER: Package Insert / Prescribing Info / MOA [drugs.com]
¢ 5. hhs.texas.gov [hhs.texas.gov]
¢ 6. upsher-smith.com [upsher-smith.com]

e 7.APhase Ill, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy
and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-
Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-body
https://www.benchchem.com/product/b1201356?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/14737175.2024.2327533
https://www.medicalnewstoday.com/articles/drugs-strattera-side-effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC4532325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4532325/
https://www.drugs.com/pro/guanfacine-er.html
https://www.hhs.texas.gov/sites/default/files/documents/clonidine-er-kapvay-monograph.pdf
https://www.upsher-smith.com/wp-content/uploads/804442200-NA-Clonidine_HCl-Tablet_Extended_Release-Insert-Rev0318.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9328182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of
Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder
- PubMed [pubmed.ncbi.nim.nih.gov]

9. Atomoxetine treatment of attention-deficit/hyperactivity disorder in young adults with
assessment of functional outcomes: a randomized, double-blind, placebo-controlled clinical
trial [clearvuehealth.com]

10. Stimulant vs. Non-Stimulant ADHD Medications — Talkspace [talkspace.com]
11. ADHD Stimulant vs. Non-Stimulant Meds- Which Works Best? [getmindfulhealth.com]
12. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and
adolescents - PubMed [pubmed.ncbi.nim.nih.gov]

14. Nonstimulant ADHD medication: Types, side effects, and safety [medicalnewstoday.com]
15. droracle.ai [droracle.ali]
16. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

17. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine
Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

18. droracle.ai [droracle.ali]

19. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for
ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

20. sterispharma.com [sterispharma.com]

21. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
22. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

23. Guanfacine - Wikipedia [en.wikipedia.org]

24. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment
of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nim.nih.gov]

25. Clonidine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Comparing viloxazine's side effect profile to other non-
stimulant ADHD drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-
to-other-non-stimulant-adhd-drugs]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39373844/
https://pubmed.ncbi.nlm.nih.gov/39373844/
https://pubmed.ncbi.nlm.nih.gov/39373844/
https://www.clearvuehealth.com/a/atomoxetine-for-adhd-in-young-adults-WSBQLX/
https://www.clearvuehealth.com/a/atomoxetine-for-adhd-in-young-adults-WSBQLX/
https://www.clearvuehealth.com/a/atomoxetine-for-adhd-in-young-adults-WSBQLX/
https://www.talkspace.com/mental-health/conditions/articles/stimulant-vs-non-stimulant-adhd-medications/
https://www.getmindfulhealth.com/posts/stimulant-vs-non-stimulant-adhd-meds
https://www.ncbi.nlm.nih.gov/books/NBK576423/
https://pubmed.ncbi.nlm.nih.gov/19445548/
https://pubmed.ncbi.nlm.nih.gov/19445548/
https://www.medicalnewstoday.com/articles/best-nonstimulant-adhd-medication-for-adults
https://www.droracle.ai/articles/535888/what-are-some-non-stimulant-medication-options-for-attention-deficit
https://www.ncbi.nlm.nih.gov/books/NBK493234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473988/
https://www.droracle.ai/articles/454453/what-is-the-mechanism-of-action-moa-of-viloxazine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863678/
https://www.sterispharma.com/navi-mumbai/latest-update/atomoxetine-tablets-mechanism-of-action-uses-and-patient-guide-featuring-stargab-300/1947
https://synapse.patsnap.com/article/what-is-the-mechanism-of-atomoxetine-hydrochloride
https://www.ncbi.nlm.nih.gov/books/NBK459124/
https://en.wikipedia.org/wiki/Guanfacine
https://pubmed.ncbi.nlm.nih.gov/27254403/
https://pubmed.ncbi.nlm.nih.gov/27254403/
https://en.wikipedia.org/wiki/Clonidine
https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-to-other-non-stimulant-adhd-drugs
https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-to-other-non-stimulant-adhd-drugs
https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-to-other-non-stimulant-adhd-drugs
https://www.benchchem.com/product/b1201356#comparing-viloxazine-s-side-effect-profile-to-other-non-stimulant-adhd-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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